molecular formula C16H17BrClN3OS B10965476 N-(4-bromophenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide

N-(4-bromophenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide

Cat. No.: B10965476
M. Wt: 414.7 g/mol
InChI Key: FCDCTKZPYXTMST-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide is a synthetic organic compound characterized by the presence of a bromophenyl group, a chlorothiophene moiety, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide typically involves multiple steps:

  • Formation of the Piperazine Derivative: : The synthesis begins with the preparation of the piperazine derivative. This can be achieved by reacting piperazine with an appropriate carboxylic acid derivative under basic conditions.

  • Introduction of the Bromophenyl Group: : The bromophenyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the piperazine derivative with 4-bromobenzyl chloride in the presence of a base such as sodium hydroxide.

  • Attachment of the Chlorothiophene Moiety: : The final step involves the attachment of the chlorothiophene moiety. This can be done by reacting the intermediate compound with 5-chlorothiophene-2-carboxaldehyde under reductive amination conditions, using a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the carbonyl group in the piperazine ring, potentially converting it to an alcohol.

  • Substitution: : The bromophenyl and chlorothiophene groups can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(4-bromophenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a ligand for certain receptors or enzymes. Its structural features suggest it could interact with biological macromolecules, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound could be explored for its pharmacological properties. Its ability to interact with specific biological targets might make it useful in the development of new therapeutic agents for treating diseases.

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide would depend on its specific application. In a biological context, it might act by binding to a particular receptor or enzyme, thereby modulating its activity. The bromophenyl and chlorothiophene groups could facilitate interactions with hydrophobic pockets, while the piperazine ring might enhance binding affinity through hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)-4-[(5-methylthiophen-2-yl)methyl]piperazine-1-carboxamide: Similar structure but with a methyl group instead of a chlorine atom on the thiophene ring.

    N-(4-chlorophenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide: Similar structure but with a chlorine atom instead of a bromine atom on the phenyl ring.

    N-(4-bromophenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperidine-1-carboxamide: Similar structure but with a piperidine ring instead of a piperazine ring.

Uniqueness

N-(4-bromophenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide is unique due to the specific combination of bromophenyl and chlorothiophene groups attached to a piperazine ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H17BrClN3OS

Molecular Weight

414.7 g/mol

IUPAC Name

N-(4-bromophenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide

InChI

InChI=1S/C16H17BrClN3OS/c17-12-1-3-13(4-2-12)19-16(22)21-9-7-20(8-10-21)11-14-5-6-15(18)23-14/h1-6H,7-11H2,(H,19,22)

InChI Key

FCDCTKZPYXTMST-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(S2)Cl)C(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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